

CCT373566: A Potent Molecular Glue for Targeted BCL6 Degradation

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Compound of Interest		
Compound Name:	CCT373566	
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Application Notes and Protocols for Researchers

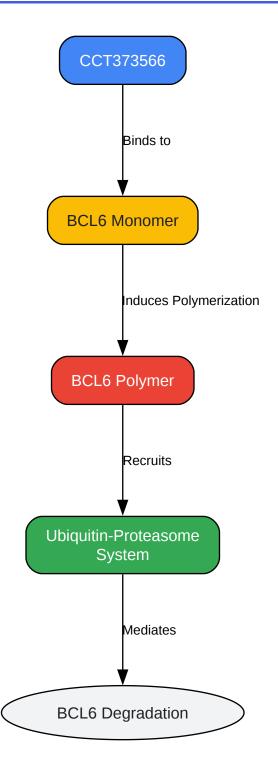
Introduction

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in lymphoid malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL). **CCT373566** is a potent and orally active molecular glue degrader of BCL6.[1][2] Unlike traditional inhibitors that only block the protein's function, **CCT373566** induces the degradation of BCL6, offering a distinct and potentially more effective therapeutic strategy.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of **CCT373566** in BCL6 degradation assays.

Mechanism of Action

CCT373566 functions as a "molecular glue," inducing the polymerization of BCL6. This process is thought to facilitate recognition by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the BCL6 protein. This novel mechanism of action results in a rapid and sustained depletion of cellular BCL6 levels.





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Fig. 1: Mechanism of **CCT373566**-induced BCL6 degradation.

Quantitative Data

The following tables summarize the in vitro activity of CCT373566 in various assays.



Table 1: Biochemical and Cellular Degradation Activity of CCT373566

Assay Type	Cell Line	Parameter	Value	Reference
BCL6 TR-FRET	-	IC50	2.2 nM	[1][2]
MSD Degrader Assay	OCI-Ly1	DC50	0.7 nM	[4]
MSD Degrader Assay	OCI-Ly1	Dmax	92%	[2]
MSD Degrader Assay	Karpas 422	DC50	1.0 nM	[2]
MSD Degrader Assay	Karpas 422	Dmax	85%	[2]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Antiproliferative Activity of CCT373566 in DLBCL Cell Lines

Cell Line	GI50 (nM)	Reference
OCI-Ly1	2.1	[2]
Karpas 422	1.4	[2]
нт	8.0	[2]
SU-DHL-4	12.5	[2]
OCI-Ly3 (BCL6 low)	1900	[2]

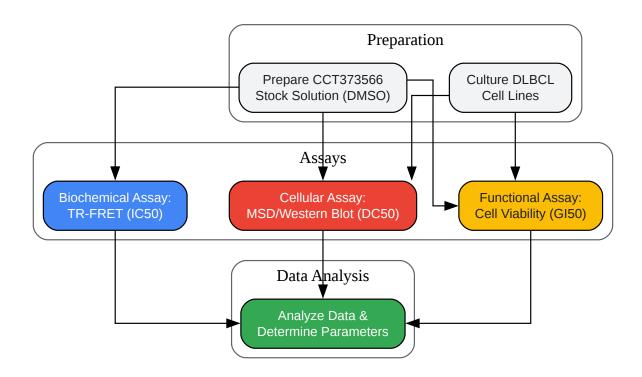
GI50: Half-maximal growth inhibition.

Experimental Protocols

Detailed protocols for key assays to evaluate the efficacy of CCT373566 are provided below.



Experimental Workflow Overview



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Fig. 2: General workflow for evaluating CCT373566.

Protocol 1: BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This protocol is adapted from a publicly available BCL6 TR-FRET assay protocol and is suitable for determining the IC50 of **CCT373566** for the BCL6-corepressor interaction.[1]

1. Materials:

- Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.
- Assay Buffer B (prepare fresh): Assay Buffer A + 1 mM Glutathione or 0.5 mM DTT.
- Assay Buffer C (prepare fresh): Assay Buffer B + 0.03% BSA.



- Biotinylated BCL6 protein (e.g., BCL6-Avitag).
- Cy5-labeled corepressor peptide (e.g., BCoR-Cy5).
- Europium-labeled Streptavidin (SA-Eu).
- CCT373566.
- DMSO.
- 384-well, low-volume, black assay plates.
- TR-FRET enabled plate reader.
- 2. Reagent Preparation:
- CCT373566 Stock: Prepare a 10 mM stock solution in DMSO.
- Compound Dilution Plate: Perform a serial 3-fold dilution of **CCT373566** in DMSO to create a concentration gradient. Then, create an intermediate dilution plate by transferring 5 μ L of each compound concentration to 45 μ L of Assay Buffer C (this results in a 10% DMSO solution).
- BCL6 Working Solution: Dilute biotinylated BCL6 protein to 8.5 nM in Assay Buffer C.
- Detection Mix (prepare fresh): Mix the Cy5-labeled corepressor peptide and Europiumlabeled Streptavidin in their respective buffers to final concentrations of 300 nM and 6 nM, respectively.
- 3. Assay Procedure:
- Add 1.5 μL of the diluted CCT373566 from the intermediate dilution plate to the wells of a 384-well plate.
- Add 3.5 μL of the 8.5 nM BCL6 working solution to each well.
- Mix briefly, centrifuge the plate, and incubate for 30 minutes at room temperature.



- Add 10 μL of the BCoR-Cy5/SA-Eu detection mix to each well.
- Incubate the plate for 2 hours at room temperature, protected from light.
- Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
- 4. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
- Plot the TR-FRET ratio against the log of the CCT373566 concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular BCL6 Degradation Assay (MSD-based)

This protocol provides a general framework for quantifying BCL6 protein levels in cells treated with **CCT373566** using a Meso Scale Discovery (MSD) assay. Specific antibody pairs and buffer compositions may need to be optimized.

- 1. Materials:
- DLBCL cell lines (e.g., OCI-Ly1, Karpas 422).
- Complete cell culture medium.
- CCT373566.
- DMSO (cell culture grade).
- MSD plates (e.g., MULTI-ARRAY 96-well plates).
- MSD Read Buffer.
- MSD Blocker A.



- Capture Antibody (e.g., anti-BCL6 antibody).
- Detection Antibody (e.g., SULFO-TAG labeled anti-BCL6 antibody).
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA Protein Assay Kit.
- MSD instrument (e.g., SECTOR Imager).
- 2. Assay Procedure:
- Cell Plating: Seed DLBCL cells in 96-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
- Compound Treatment: Prepare serial dilutions of CCT373566 in culture medium. Add the
 diluted compound to the cells and incubate for the desired time (e.g., 4, 8, 24 hours). Include
 a DMSO-only vehicle control.
- Cell Lysis:
 - Aspirate the culture medium and wash the cells once with cold PBS.
 - Add an appropriate volume of Lysis Buffer to each well and incubate on ice for 30 minutes with gentle shaking.
 - Collect the cell lysates and clarify by centrifugation.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
- MSD Assay:
 - Coat the MSD plate with the capture antibody according to the manufacturer's instructions.
 - Block the plate with MSD Blocker A.



- Normalize the cell lysates to the same protein concentration and add them to the wells.
 Incubate for 1-2 hours at room temperature with shaking.
- Wash the plate.
- Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.
- Wash the plate.
- Add MSD Read Buffer and immediately read the plate on an MSD instrument.
- 3. Data Analysis:
- Normalize the electrochemiluminescence signal to the vehicle control.
- Plot the percentage of BCL6 remaining against the log of the CCT373566 concentration.
- Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Proliferation Assay (MTT-based)

This protocol describes a colorimetric assay to measure the antiproliferative effects of **CCT373566** on DLBCL cell lines.

- 1. Materials:
- DLBCL cell lines.
- Complete cell culture medium.
- CCT373566.
- DMSO (cell culture grade).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).



- 96-well cell culture plates.
- Microplate reader capable of measuring absorbance at 570 nm.
- 2. Assay Procedure:
- Cell Plating: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of medium. Incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of CCT373566 in culture medium. Add 100 μL
 of the diluted compound to the appropriate wells (this will result in a 2x dilution of the
 compound). Include a vehicle control (DMSO).
- Incubation: Incubate the plates for the desired duration (e.g., 72 hours, or up to 14 days for longer-term assays, changing the media with fresh compound as needed).[1]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- 3. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Normalize the absorbance values to the vehicle-treated control wells (representing 100% growth).
- Plot the percentage of growth inhibition against the log of the **CCT373566** concentration.
- Fit the data to a dose-response curve to calculate the GI50 value.

Conclusion



CCT373566 is a highly potent, cell-active degrader of BCL6 with significant antiproliferative effects in BCL6-dependent cancer cell lines. The protocols provided herein offer a comprehensive framework for researchers to investigate the biochemical and cellular activities of **CCT373566** and similar compounds, facilitating further research and drug development efforts targeting BCL6.

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